2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol
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Overview
Description
2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol group on the benzothiazole core.
Formation of the Imino Group: The imino group is formed by the condensation of the benzothiazole derivative with an appropriate aldehyde.
Attachment of the Phenol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL
- 2-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL
Uniqueness
The presence of the bromophenyl group in 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its fluorinated or chlorinated analogs.
Properties
Molecular Formula |
C21H15BrN2OS2 |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H15BrN2OS2/c22-16-7-5-14(6-8-16)13-26-21-24-18-10-9-17(11-20(18)27-21)23-12-15-3-1-2-4-19(15)25/h1-12,25H,13H2 |
InChI Key |
ZCUQXOATHWTKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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